molecular formula C6H9NOS B1418354 (3-Methoxythien-2-yl)methylamine CAS No. 946409-37-6

(3-Methoxythien-2-yl)methylamine

Cat. No. B1418354
M. Wt: 143.21 g/mol
InChI Key: GDDVAKBOBBYCLK-UHFFFAOYSA-N
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Description

“(3-Methoxythien-2-yl)methylamine” is a chemical compound with the molecular formula C6H9NOS . It has an average mass of 143.207 Da and a monoisotopic mass of 143.040482 Da .


Molecular Structure Analysis

The molecular structure of “(3-Methoxythien-2-yl)methylamine” consists of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“(3-Methoxythien-2-yl)methylamine” has a density of 1.2±0.1 g/cm3, a boiling point of 220.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 39.8±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 122.9±3.0 cm3 .

Scientific Research Applications

Photopolymerization Enhancement

A novel compound with a chromophore group directly linked to the aminoxyl function showed significant alterations in the photophysical or photochemical properties of the starting chromophore under UV irradiation. This compound, used in nitroxide-mediated photopolymerization, demonstrated a linear growth of poly(n-butyl acrylate) chains, marking its efficiency in photoinitiation and photoiniferter applications in the field of polymer chemistry (Guillaneuf et al., 2010).

Catalysis in Methoxycarbonylation

Palladium(II) complexes formed with (3-Methoxythien-2-yl)methylamine-related ligands were studied for their catalytic efficiency in the methoxycarbonylation of olefins. The structural composition of these complexes influenced the production of linear and branched esters, demonstrating the compound's relevance in catalysis and the synthesis of complex organic molecules (Zulu et al., 2020).

Synthesis of Complex Molecules

The reactivity of (3-Methoxythien-2-yl)methylamine with various compounds in specific conditions leads to the formation of complex molecules. For example, its reaction with methyl 2-(4-allyl-2-methoxyphenoxy)acetate results in the formation of target amides, indicating its utility in the synthesis of intricate chemical structures (Novakov et al., 2017).

Pharmaceutical Compound Synthesis

In the pharmaceutical realm, (3-Methoxythien-2-yl)methylamine derivatives are used for synthesizing compounds with potential anti-inflammatory properties. These derivatives are based on the structural relationship with other molecules known for their anti-inflammatory activity, demonstrating the compound's significance in medicinal chemistry (Moloney, 2001).

Safety And Hazards

“(3-Methoxythien-2-yl)methylamine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . In case of contact, it is advised to wash off immediately with plenty of water and seek immediate medical attention .

properties

IUPAC Name

(3-methoxythiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDVAKBOBBYCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656434
Record name 1-(3-Methoxythiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxythien-2-yl)methylamine

CAS RN

946409-37-6
Record name 3-Methoxy-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946409-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxythiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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